2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
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Overview
Description
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is a synthetic compound known for its diverse biological activities. It is often used in scientific research due to its ability to interact with various molecular targets, making it a valuable tool in the study of cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 2,3-dimethylphenylpiperazine with 4-fluorophenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is widely used in scientific research due to its ability to modulate various biological pathways. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28FN3O |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H28FN3O/c1-17-4-3-5-21(18(17)2)26-14-12-25(13-15-26)16-22(27)24-11-10-19-6-8-20(23)9-7-19/h3-9H,10-16H2,1-2H3,(H,24,27) |
InChI Key |
AKIDIOKGMDMOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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